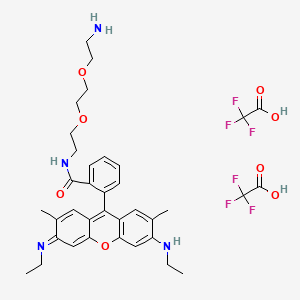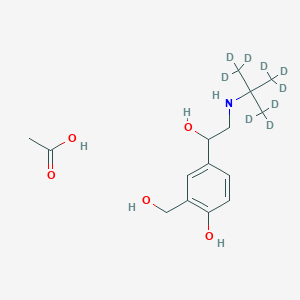
Salbutamol-d9 (acetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salbutamol is a short-acting β2-adrenergic receptor agonist commonly used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The deuterium labeling in Salbutamol-d9 (acetate) is primarily used for scientific research purposes, particularly in pharmacokinetic and metabolic studies .
Méthodes De Préparation
The synthesis of Salbutamol-d9 (acetate) involves several steps, starting from substituted acetophenones. One common method involves the chloromethylation of 4-hydroxyacetophenone with formaldehyde in concentrated hydrochloric acid, followed by acylation with acetic anhydride and acetic acid in the presence of sodium acetate . The resulting diacetate is then brominated to form the m-bromo ketone, which is subsequently reacted with N-(tert-butyl)benzylamine. The final product is obtained after reduction of the alkyl carbonyl group to a primary alcohol using sodium borohydride or potassium borohydride in the presence of acidic additives .
Analyse Des Réactions Chimiques
Salbutamol-d9 (acetate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl and amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Salbutamol-d9 (acetate) is widely used in scientific research due to its deuterium labeling, which allows for precise quantitation during drug development processes . Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Salbutamol.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Research: Used in studies related to asthma and COPD to understand the drug’s mechanism of action and efficacy.
Industrial Applications: Employed in the development of new β2-adrenergic receptor agonists and other related compounds.
Mécanisme D'action
Salbutamol-d9 (acetate) exerts its effects by selectively binding to β2-adrenergic receptors on airway smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels . The elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby relieving bronchospasm . The deuterium labeling does not significantly alter the mechanism of action but aids in detailed pharmacokinetic and metabolic studies.
Comparaison Avec Des Composés Similaires
Salbutamol-d9 (acetate) is compared with other β2-adrenergic receptor agonists such as:
Levalbuterol: A single-isomer formulation of Salbutamol, which has a higher affinity for β2 receptors and is associated with fewer side effects.
Adrenaline: A non-selective adrenergic agonist that affects both α and β receptors, leading to a broader range of physiological effects. Salbutamol-d9 (acetate) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies, making it a valuable tool in drug development and research.
Propriétés
Formule moléculaire |
C15H25NO5 |
|---|---|
Poids moléculaire |
308.42 g/mol |
Nom IUPAC |
acetic acid;4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol |
InChI |
InChI=1S/C13H21NO3.C2H4O2/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-2(3)4/h4-6,12,14-17H,7-8H2,1-3H3;1H3,(H,3,4)/i1D3,2D3,3D3; |
Clé InChI |
FNSZTAIRFCUOBB-KYRNGWDOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)CO)O.CC(=O)O |
SMILES canonique |
CC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


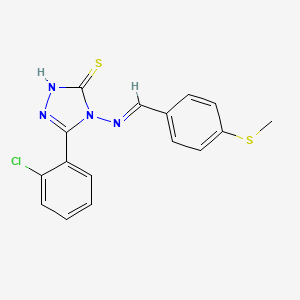




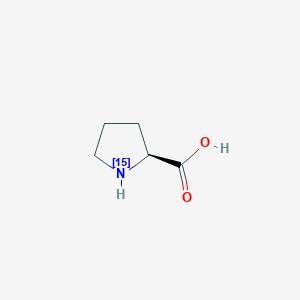
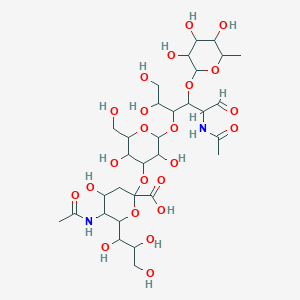
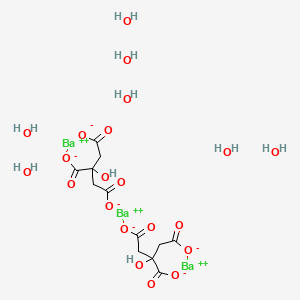
![7',19'-dihydroxy-1-oxospiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid;7',19'-dihydroxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-5-carboxylic acid](/img/structure/B15088739.png)

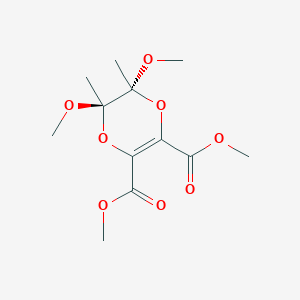
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B15088763.png)

